molecular formula C18H18N4O5S B410698 2-nitro-N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}benzamide

2-nitro-N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}benzamide

Katalognummer: B410698
Molekulargewicht: 402.4g/mol
InChI-Schlüssel: LOBLBXCPOGPUFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-N-[N’-(4-propoxy-benzoyl)-hydrazinocarbothioyl]-benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a propoxy-benzoyl group, and a hydrazinocarbothioyl group attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[N’-(4-propoxy-benzoyl)-hydrazinocarbothioyl]-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Acylation: The attachment of a propoxy-benzoyl group to the nitrobenzene derivative.

    Hydrazine Formation: The reaction of the acylated product with hydrazine to form the hydrazinocarbothioyl derivative.

    Coupling: The final coupling of the hydrazinocarbothioyl derivative with benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-N-[N’-(4-propoxy-benzoyl)-hydrazinocarbothioyl]-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Nitro-N-[N’-(4-propoxy-benzoyl)-hydrazinocarbothioyl]-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Nitro-N-[N’-(4-propoxy-benzoyl)-hydrazinocarbothioyl]-benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydrazinocarbothioyl group can form strong bonds with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to modulate enzyme activities and interact with cellular components, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide
  • N-benzoyl-N’-2-nitro-4-methoxyphenyl-thiourea

Uniqueness

2-Nitro-N-[N’-(4-propoxy-benzoyl)-hydrazinocarbothioyl]-benzamide stands out due to its propoxy-benzoyl group, which imparts unique chemical properties and reactivity. This makes it more versatile in certain chemical reactions compared to its analogs.

Eigenschaften

Molekularformel

C18H18N4O5S

Molekulargewicht

402.4g/mol

IUPAC-Name

2-nitro-N-[[(4-propoxybenzoyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C18H18N4O5S/c1-2-11-27-13-9-7-12(8-10-13)16(23)20-21-18(28)19-17(24)14-5-3-4-6-15(14)22(25)26/h3-10H,2,11H2,1H3,(H,20,23)(H2,19,21,24,28)

InChI-Schlüssel

LOBLBXCPOGPUFF-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.